3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid

Lipophilicity Drug design ADME prediction

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid (CAS 1250027-39-4, MFCD16141364) is a chiral, non-proteinogenic α-amino acid derivative that combines a 3,5-dimethyl-substituted 1,2,4-triazole heterocycle with an N-ethylamino group on the α-carbon of a propanoic acid backbone. With a molecular weight of 212.25 g/mol, a predicted LogP of –2.62, and one asymmetric center, this compound occupies a distinct physicochemical niche among triazole–amino acid conjugates.

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
Cat. No. B13631215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCNC(CN1C(=NC(=N1)C)C)C(=O)O
InChIInChI=1S/C9H16N4O2/c1-4-10-8(9(14)15)5-13-7(3)11-6(2)12-13/h8,10H,4-5H2,1-3H3,(H,14,15)
InChIKeyNEOZULQOESSFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic Acid: Physicochemical Identity and Comparator Landscape for Procurement Decision-Making


3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid (CAS 1250027-39-4, MFCD16141364) is a chiral, non-proteinogenic α-amino acid derivative that combines a 3,5-dimethyl-substituted 1,2,4-triazole heterocycle with an N-ethylamino group on the α-carbon of a propanoic acid backbone . With a molecular weight of 212.25 g/mol, a predicted LogP of –2.62, and one asymmetric center, this compound occupies a distinct physicochemical niche among triazole–amino acid conjugates . Its nearest structural comparators include the non-methylated triazole analog 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1247398-42-0, MW 184.20, LogP –0.66) and the des-ethylamino analog 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 842971-05-5, MW 169.18) [1]. These three compounds form a critical comparator triad for scientific selection, as they differ systematically in lipophilicity, molecular weight, and hydrogen-bonding capacity—parameters that directly influence solubility, permeability, and target engagement in medicinal chemistry and chemical biology applications [1].

Why 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic Acid Cannot Be Casually Replaced by In-Class Triazole–Amino Acid Analogs


Triazole–amino acid conjugates are not functionally interchangeable. Even seemingly minor structural modifications—such as methyl substitution on the triazole ring or variation of the N-alkylamino group—produce large shifts in critical physicochemical parameters that govern experimental outcomes . For 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid, the 3,5-dimethyl substitution on the triazole ring increases steric bulk and electron density relative to the unsubstituted analog, while the N-ethylamino group (versus N-methylamino or primary amino alternatives) modulates both LogP and conformational flexibility [1]. The compound's predicted LogP of –2.62 represents an approximately 85-fold increase in hydrophilicity compared to the des-methyl analog (LogP –0.66), a difference that translates into markedly different aqueous solubility, membrane partitioning, and pharmacokinetic behavior in biological assays . Furthermore, the presence of a single chiral center (asymmetric atom count = 1) means that enantiomeric composition directly affects target binding, a feature absent in achiral analogs such as 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid [1]. Substituting any in-class compound without accounting for these physicochemical and stereochemical differences risks generating non-comparable or irreproducible data, particularly in structure–activity relationship (SAR) studies, chiral separation method development, and biochemical assay optimization .

Quantitative Differentiation Evidence: 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic Acid vs. Structural Analogs


LogP Differential: 85-Fold Higher Hydrophilicity Versus the Des-Methyl Triazole Analog

The predicted LogP of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is –2.62, compared to –0.66 for the closest comparator, 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1247398-42-0), which lacks the 3,5-dimethyl substitution on the triazole ring . This difference of –1.96 LogP units corresponds to an approximately 85-fold increase in hydrophilicity (ΔLogP ≈ 2 → ~100× partitioning difference) for the target compound, a magnitude that places these two compounds in fundamentally different developability categories for oral bioavailability and CNS penetration . Both values are computationally predicted and should be verified experimentally; however, the directional trend is consistent with the additional methyl groups increasing hydrogen-bond acceptor capacity relative to hydrophobic surface area.

Lipophilicity Drug design ADME prediction Solubility optimization

Molecular Weight and Physical Property Shifts Induced by 3,5-Dimethyl Substitution

The 3,5-dimethyl substitution on the triazole ring increases molecular weight from 184.20 (des-methyl analog) to 212.25 g/mol (+15.2%), decreases density from 1.36 to 1.27 g/cm³ (–6.6%), and elevates the predicted boiling point from 392.4 °C to 431.4 °C (+39.0 °C) . These shifts are quantitatively consistent with increased molecular volume and reduced crystal packing efficiency imparted by the two methyl groups. The target compound also has a higher Fsp3 value (0.667) compared to typical aromatic triazole conjugates, reflecting greater three-dimensional character that is increasingly valued in fragment-based drug discovery for achieving selectivity .

Molecular weight optimization Crystallinity Thermal stability Chromatographic separation

Chiral Center Enables Enantioselective Applications Absent in Achiral Triazole–Propanoic Acid Building Blocks

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid possesses one asymmetric carbon atom (asymmetric atom count = 1, per vendor specifications), making it inherently chiral and enabling enantioselective synthesis and chiral chromatographic separation . In contrast, the des-ethylamino analog 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 842971-05-5, PDB ligand WSY) is achiral and cannot be used in applications requiring stereochemical control [1][2]. Chiral α-amino acid-derived 3,5-disubstituted 1,2,4-triazoles have been specifically synthesized as building blocks for enantiomerically enriched peptides and peptidomimetics, where stereochemistry at the α-carbon governs biological recognition [3].

Chiral separation Enantioselective synthesis Stereochemistry Unnatural amino acids

Commercial Availability Profile: Documented Purity and Supply Chain Characteristics

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is commercially available at 98% purity from multiple suppliers (Fluorochem, Leyan, ChemSrc), with an MDL number (MFCD16141364) assigned—indicating formal registration in the Available Chemicals Directory and facilitating unambiguous procurement across vendors . By comparison, the des-methyl analog (CAS 1247398-42-0) is also available at 98% purity, but lacks an MDL number in several supplier catalogs, potentially complicating cross-referencing in procurement systems that rely on MDL-based lookup . The target compound carries GHS07 hazard classification (harmful if swallowed, skin/eye irritant), which is standard for this compound class and does not impose unusual handling or shipping restrictions beyond routine laboratory practice .

Chemical procurement Purity specification Supply chain Vendor comparison

PDB Structural Biology Context: The 3,5-Dimethyltriazole Moiety Is a Validated Ligand Fragment in Protein Crystal Structures

The 3,5-dimethyl-1,2,4-triazole moiety has been experimentally observed in protein–ligand co-crystal structures. Specifically, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid (PDB ligand code WSY) is bound in PDB entry 5S3E, demonstrating that the dimethyltriazole scaffold is competent for protein binding and crystallographic refinement [1][2]. Although the full target compound (which additionally bears the N-ethylamino substituent) has not yet been deposited in the PDB, the WSY fragment provides direct structural evidence that the 3,5-dimethyltriazole substructure engages in productive binding interactions [1]. This contrasts with the simpler 1H-1,2,4-triazole-1-propanoic acid scaffold, for which fewer high-resolution protein co-crystal structures are available, limiting structure-based design efforts [2].

Structural biology Fragment-based drug discovery Protein–ligand interactions X-ray crystallography

High-Confidence Application Scenarios for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic Acid Based on Quantitative Differentiation Evidence


Unnatural Amino Acid Building Block for Enantioselective Peptide and Peptidomimetic Synthesis

Fluorochem Ltd. Product Datasheet for F739283. [1] RCSB PDB Ligand WSY, PDB 5S3E. Bulletin of the Taras Shevchenko National University of Kyiv, Chemistry, 2016, 52(1), 70–74.

Fragment-Based Drug Discovery Leveraging a PDB-Validated Dimethyltriazole Pharmacophore

RCSB Protein Data Bank. Ligand WSY, PDB ID 5S3E. [1] Fluorochem Ltd. Product Datasheet for F739283.

Chiral Chromatographic Method Development and Enantiomeric Purity Analysis

Fluorochem Ltd. Product Datasheet for F739283. [1] ChemSrc physicochemical data for CAS 1250027-39-4 and CAS 1247398-42-0.

Medicinal Chemistry SAR Exploration of Triazole-Containing PAR1/Thrombin Receptor Modulators

Heinelt, U. et al. Triazolium salts as PAR1 inhibitors, production thereof, and use as medicaments. US Patent 8,853,206, issued October 7, 2014, assigned to Sanofi. Available at: https://www.freepatentsonline.com/8853206.html. [1] Fluorochem Ltd. Product Datasheet for F739283.

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